molecular formula C12H12N2O B6285769 5-(4-Ethylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-75-7

5-(4-Ethylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6285769
CAS RN: 1111113-75-7
M. Wt: 200.24 g/mol
InChI Key: HDJUCKYWSJYLHD-UHFFFAOYSA-N
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Description

4-Ethylphenol is an organic compound with the formula C2H5C6H4OH . It is one of three isomeric ethylphenols and appears as a white solid . It is used in the production of some commercial phenolic resins and is also a precursor to 4-vinylphenol .


Synthesis Analysis

While specific synthesis methods for 5-(4-Ethylphenyl)-2-hydroxypyrimidine were not found, similar compounds are often synthesized through condensation reactions . For example, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, angles, and other structural parameters.


Physical And Chemical Properties Analysis

4-Ethylphenol, a related compound, is a white solid with a leather-like odor . It has a melting point of 45.1 °C and a boiling point of 218 °C .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 5-(4-Ethylphenyl)pyrimidin-2-ol, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Antimicrobial Activity

The compound has been evaluated for its potential in antimicrobial therapy. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger .

Photodynamic Therapy

A derivative of 5-(4-Ethylphenyl)pyrimidin-2-ol, specifically a benzoporphyrin derivative, has been synthesized and assessed for its photophysical properties. It exhibits potential as an agent for antibacterial photodynamic therapy, showing activity against antibiotic-resistant strains like MRSA .

Agricultural Applications

While direct references to agricultural applications of 5-(4-Ethylphenyl)pyrimidin-2-ol are limited, its antimicrobial properties suggest potential use in protecting crops from bacterial and fungal pathogens, thereby reducing crop loss and improving yield .

Industrial Applications

In the industrial sector, pyrimidine derivatives are used in the synthesis of various chemicals and materials. For example, they are involved in the production of dyes, pigments, and polymers, which are essential components in manufacturing .

Environmental Science

The antimicrobial properties of 5-(4-Ethylphenyl)pyrimidin-2-ol derivatives can be leveraged in environmental science, particularly in the development of treatments to mitigate microbial resistance, which is a growing concern in healthcare systems worldwide .

Material Science

Pyrimidine derivatives are integral in material science, particularly in the synthesis of functional materials. They are used in the development of catalysts, sensors, and other advanced materials with specific properties .

Analytical Chemistry

In analytical chemistry, 5-(4-Ethylphenyl)pyrimidin-2-ol is used as a building block for the synthesis of more complex compounds. These compounds are then utilized in various analytical techniques to study chemical properties and reactions .

Safety and Hazards

4-Ethylphenol is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research is ongoing into the effects of gut-microbiome-derived metabolites like 4-Ethylphenol on neurological health and function . Future research could focus on physical or metabolic mechanisms that can reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys .

properties

IUPAC Name

5-(4-ethylphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-12(15)14-8-11/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUCKYWSJYLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653803
Record name 5-(4-Ethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)pyrimidin-2-ol

CAS RN

1111113-75-7
Record name 5-(4-Ethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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